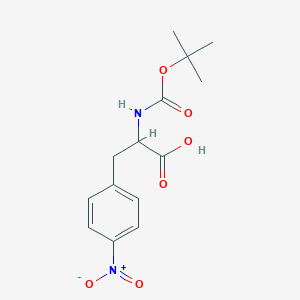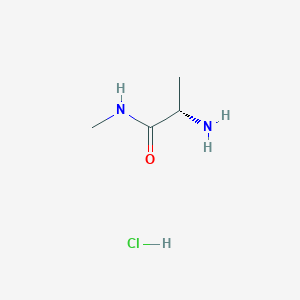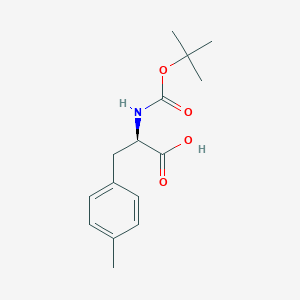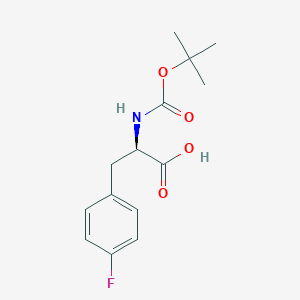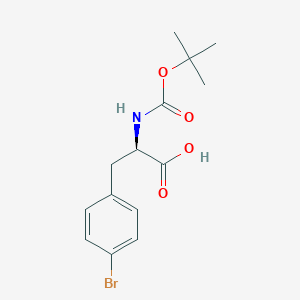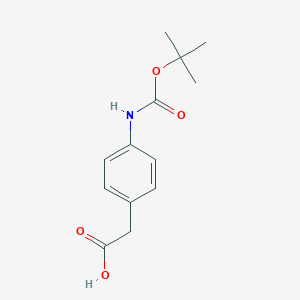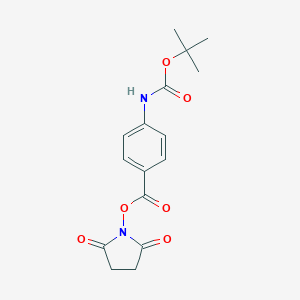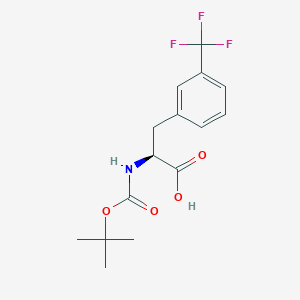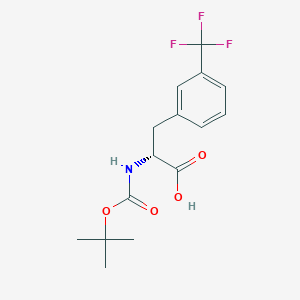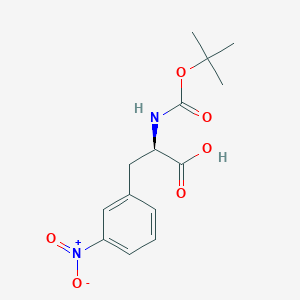
Boc-2-fluoro-D-phenylalanine
Overview
Description
Boc-2-fluoro-D-phenylalanine is a research chemical used for organic synthesis and other chemical processes . It has a molecular formula of C14H18FNO4 and a molecular weight of 283.30 .
Synthesis Analysis
Fluorinated phenylalanines, including this compound, have been a hot topic in drug research over the last few decades . Various synthetic approaches have been developed to prepare D- or L-fluorinated phenylalanines . These methods often involve introducing fluorine into the phenyl, the β-carbon, or the α-carbon of D- or L-phenylalanines .Molecular Structure Analysis
The molecular structure of this compound consists of a phenylalanine backbone with a fluorine atom at the 2-position and a tert-butoxycarbonyl (Boc) protecting group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound is useful in organic synthesis .It has a density of 1.293 g/cm3 . Its melting point is between 92-98 °C, and its boiling point is 308.1 °C at 760 mmHg .
Scientific Research Applications
Amino Acids in Biosensor Development
Recent advancements in sensor and biosensor technology highlight the interdisciplinary nature of research involving chemistry, biochemistry, physics, biophysics, biology, bio-pharma-medicine, and bioengineering. Specifically, the development of electrochemical sensors and biosensors for amino acids like phenylalanine demonstrates the potential for innovative devices in medicine and pharmacy. These sensors, using conducting polymers and molecularly imprinted polymers as sensitive materials, offer promising avenues for quality control in medicines and monitoring diseases associated with amino acids (Dinu & Apetrei, 2022).
Photocatalysis and Environmental Applications
The use of Boc-2-fluoro-D-phenylalanine and similar compounds in the field of photocatalysis has garnered attention for its potential in environmental and healthcare applications. (BiO)2CO3-based photocatalysts, for example, have shown promise in areas such as healthcare, photocatalysis, humidity sensing, and supercapacitors. Research into modifying these compounds to enhance their visible light-driven photocatalytic performance has revealed various strategies, including the development of BOC-based nanocomposites and doping with nonmetals for improved photocatalytic activity. These advancements suggest the potential for BOC-based materials in environmental remediation and healthcare applications (Ni et al., 2016).
Advancements in Phenylketonuria (PKU) Treatment
In the realm of healthcare, particularly in the treatment of phenylketonuria (PKU), this compound and its derivatives play a critical role. PKU, a metabolic disorder resulting from phenylalanine hydroxylase deficiency, has seen advancements in treatment strategies beyond dietary management. New therapeutic strategies include the development of more palatable foods based on glycomacropeptide, which contains very limited amounts of aromatic amino acids, and the administration of large neutral amino acids to prevent phenylalanine entry into the brain. These innovations offer alternative approaches to managing PKU, highlighting the significant impact of research on this compound and related compounds in improving patient outcomes (Strisciuglio & Concolino, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Boc-2-fluoro-D-phenylalanine, also known as Boc-D-2-fluorophenylalanine, is a fluorinated phenylalanine derivative. Fluorinated phenylalanines have been incorporated into various proteins and enzymes . They play an important role as potential enzyme inhibitors and have had considerable industrial and pharmaceutical applications .
Mode of Action
The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This modulation can influence the interaction of this compound with its targets, potentially altering their function or activity.
Biochemical Pathways
It is known that fluorinated phenylalanines can influence aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . These changes can affect various metabolic properties including membrane permeability and reactivity .
Pharmacokinetics
It is known that the compound has a molecular weight of 28330 , and it is recommended to be stored at 2-8 °C .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. As a potential enzyme inhibitor , it may inhibit the activity of certain enzymes, leading to changes in cellular processes. Furthermore, its incorporation into proteins can increase their catabolic stability, especially in therapeutic proteins and peptide-based vaccines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Additionally, the compound’s interaction with its targets and its resulting effects can be influenced by factors such as pH and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
. Fluorinated amino acids have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents . Moreover, they modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
Cellular Effects
The specific cellular effects of Boc-2-fluoro-D-phenylalanine are not well-documented in the literature. It is known that fluorinated amino acids modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . This extends to metabolic properties of membrane permeability and reactivity .
Molecular Mechanism
The specific molecular mechanism of this compound is not well-documented in the literature. It is known that fluorinated amino acids have played an important role as enzyme inhibitors as well as therapeutic agents .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented in the literature. It is known that the metabolism of phenylalanine plays a central role in the channeling of carbon from photosynthesis to the biosynthesis of phenylpropanoids .
properties
IUPAC Name |
(2R)-3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWUXBKUDXGMHV-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427299 | |
| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114873-10-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



